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Compound of Interest

Compound Name: DS-8895

Cat. No.: B2882344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The EphA2 receptor tyrosine kinase represents a promising target in oncology due to its

frequent overexpression in various solid tumors and its role in cancer progression. This guide

provides a comparative analysis of the pharmacokinetics and pharmacodynamics of three

investigational agents targeting EphA2: DS-8895, a humanized monoclonal antibody; MEDI-

547, an antibody-drug conjugate; and dasatinib, a small molecule kinase inhibitor. The clinical

development of DS-8895 was halted due to limited efficacy, providing valuable insights for

future drug development.

Executive Summary
This document summarizes the available human pharmacokinetic and pharmacodynamic data

for DS-8895, MEDI-547, and dasatinib. DS-8895 demonstrated a dose-dependent

pharmacokinetic profile with evidence of target engagement through the activation of natural

killer (NK) cells. However, its clinical advancement was stopped due to insufficient therapeutic

efficacy. MEDI-547, an antibody-drug conjugate, showed rapid clearance and dose-limiting

toxicities in its early clinical evaluation. Dasatinib, a multi-kinase inhibitor, has a well-

characterized pharmacokinetic profile and has shown to inhibit EphA2 phosphorylation, though

its clinical development has primarily focused on other targets like BCR-ABL.
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The following table summarizes the key pharmacokinetic parameters of DS-8895, MEDI-547,

and dasatinib in humans.

Parameter
DS-8895
(Intravenous)

MEDI-547
(Intravenous)

Dasatinib (Oral)

Dose Range 0.1 - 20 mg/kg 0.08 mg/kg
100 mg once daily or

70 mg twice daily

Cmax (Maximum

Concentration)

Dose-dependent

increase

Mean: 2.140 µg/mL

(ADC)[1]

Tmax: 0.25 - 1.5

hours[2][3]

AUC (Area Under the

Curve)

Dose-dependent

increase
Data not available

Data not available in a

directly comparable

format

Half-life (t½)
10-14 days (at ≥ 1.0

mg/kg)[4]

Serum concentrations

decreased by ~70%

by day 3[1][5][6][7]

3-4 hours[2][3][8]

Clearance Data not available
Rapid clearance

observed[1][5][6][7]

Data not available in a

directly comparable

format

Metabolism Proteolytic catabolism
Catabolism of

antibody and payload

Primarily CYP3A4-

mediated[2][3][8]

Data Presentation: Pharmacodynamics
The pharmacodynamic effects of the three agents are compared in the table below.
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Feature DS-8895 MEDI-547 Dasatinib

Mechanism of Action

Enhanced Antibody-

Dependent Cellular

Cytotoxicity (ADCC)[4]

Internalization and

release of a cytotoxic

payload

(monomethylauristatin

F)[9]

Inhibition of EphA2

receptor tyrosine

kinase activity[10][11]

[12][13]

Target Engagement

Decreased circulating

CD16+ NK cells and

increased activated

NK cells[14]

Internalization of the

ADC upon binding to

EphA2[9]

Inhibition of EphA2

phosphorylation in

preclinical models and

clinical trials in other

cancers[10][11][12]

[13]

In Vitro Potency

EC50 for ADCC: 8.6

and 57.1 ng/mL (in

two donor PBMCs)[6]

[15][16]

IC50 values as low as

3 ng/mL in EphA2-

expressing cells

IC50 of 17 nmol/L for

EphA2 inhibition[11]

[12]

Clinical Efficacy

One partial response

and 13 stable disease

in Phase I[14].

Development halted

due to limited

efficacy[9][16].

One stable disease

and five progressive

disease in a Phase I

trial of six patients.

Development halted

due to toxicity[1][5][6]

[7].

Minimal activity in

unselected melanoma

patients. Clinical

activity in combination

with chemotherapy in

endometrial

cancer[17].

Experimental Protocols
DS-8895: Antibody-Dependent Cellular Cytotoxicity
(ADCC) Assay (Preclinical)
A flow cytometry-based ADCC assay was utilized to determine the in vitro potency of DS-8895.

[6][15][16]

Target Cells: EPHA2-positive MDA-MB-231 human breast cancer cells.

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) from healthy donors.
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Methodology:

Target cells were incubated with serial dilutions of DS-8895 or a fucose-containing parent

antibody.

PBMCs were added as effector cells at a specific effector-to-target cell ratio.

After an incubation period, cell viability was assessed using a flow cytometer to quantify

the percentage of target cell lysis.

The half-maximal effective concentration (EC50) was calculated from the dose-response

curve.

MEDI-547: Pharmacokinetic Analysis
Serum concentrations of the antibody-drug conjugate (ADC) and total antibody (ADC +

unconjugated 1C1) were determined using a validated immunoassay.[1]

Sample Collection: Blood samples were collected at pre-specified time points before, during,

and after the intravenous infusion of MEDI-547.

Analytical Method: An enzyme-linked immunosorbent assay (ELISA) was likely used to

quantify the concentrations of the ADC and total antibody in serum samples. This method

typically involves capturing the antibody with an EphA2-coated plate and detecting it with a

labeled secondary antibody.

Dasatinib: EphA2 Phosphorylation Analysis (Preclinical)
Western blotting was used to assess the effect of dasatinib on EphA2 phosphorylation in

cancer cell lines.[11][12]

Cell Lines: Pancreatic cancer cell lines (e.g., BxPC-3, PANC-1, MIA PaCa-2).

Methodology:

Cells were treated with varying concentrations of dasatinib.

Cell lysates were collected, and protein concentrations were determined.
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Proteins were separated by SDS-PAGE and transferred to a membrane.

The membrane was probed with primary antibodies specific for phosphorylated EphA2

and total EphA2.

A secondary antibody conjugated to a detection enzyme was used to visualize the protein

bands.

The intensity of the bands was quantified to determine the level of EphA2 phosphorylation

relative to the total EphA2 protein.
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Caption: Mechanisms of action for EphA2-targeted therapies.
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Caption: General workflow for PK and PD analysis in clinical trials.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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